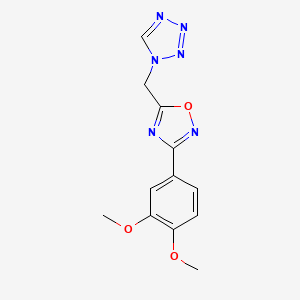
3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as TTM-ODZ and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, TTM-ODZ has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, TTM-ODZ has been used as a tool to study the role of various enzymes and proteins in cellular processes. In pharmacology, TTM-ODZ has been studied for its effects on the central nervous system and its potential as a therapeutic agent for various neurological disorders.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that TTM-ODZ exerts its effects by modulating various signaling pathways in cells. TTM-ODZ has been shown to inhibit the activity of various enzymes and proteins, including phosphodiesterases, kinases, and proteases. It has also been shown to modulate the activity of various ion channels and receptors in the central nervous system.
Biochemical and Physiological Effects
3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that TTM-ODZ inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. TTM-ODZ has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole in lab experiments is its versatility. TTM-ODZ can be used in various assays to study the activity of enzymes, proteins, and receptors. Another advantage is its stability, which allows for long-term storage and use in multiple experiments. However, one of the limitations of using TTM-ODZ is its potential toxicity. In some studies, TTM-ODZ has been shown to have cytotoxic effects on certain cell lines at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole. One direction is to further investigate the mechanism of action of TTM-ODZ and its effects on various signaling pathways in cells. Another direction is to explore the potential therapeutic applications of TTM-ODZ in the treatment of various diseases, including cancer and neurological disorders. Additionally, future research could focus on developing new synthetic methods for TTM-ODZ and its analogs to improve their efficacy and reduce their toxicity.
Métodos De Síntesis
3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole can be synthesized using various methods. One of the most common methods involves the reaction of 3-(3,4-dimethoxyphenyl)-5-(azidomethyl)-1,2,4-oxadiazole with sodium azide in the presence of copper(I) iodide as a catalyst. This method results in the formation of TTM-ODZ with a yield of around 80%.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-19-9-4-3-8(5-10(9)20-2)12-14-11(21-15-12)6-18-7-13-16-17-18/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQZHYPCANRKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NN=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-5-(tetrazol-1-ylmethyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile](/img/structure/B7573912.png)

![1-(2,4-difluorophenyl)-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-pyridin-3-ylmethanamine](/img/structure/B7573932.png)
![5,6-Dimethyl-3-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]pyridazine-4-carboxamide](/img/structure/B7573935.png)
![1-[2-[1-[(1-Phenyltriazol-4-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7573937.png)
![3-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carboxamide](/img/structure/B7573945.png)
![6-Chloro-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7573951.png)
![7-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573954.png)
![2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7573965.png)
![[1-(4-Fluorophenyl)triazol-4-yl]-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7573973.png)



![6-Azaspiro[2.5]octan-6-yl-(4-phenyloxan-4-yl)methanone](/img/structure/B7573999.png)